Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-
Description
Chemical Structure: The compound, with the systematic name Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- (CAS: 651328-42-6), has the molecular formula C₁₆H₁₇BrN₂O and a molar mass of 333.22 g/mol . Its structure features an acetamide core (CH₃CONH–) attached to a para-substituted phenyl ring. The substitution includes a methylamino group (–N(CH₃)–) linked to a 4-bromobenzyl moiety, creating a tertiary amine. This brominated aromatic system enhances lipophilicity and may influence biological activity by interacting with hydrophobic binding pockets .
Properties
CAS No. |
651328-42-6 |
|---|---|
Molecular Formula |
C16H17BrN2O |
Molecular Weight |
333.22 g/mol |
IUPAC Name |
N-[4-[(4-bromophenyl)methyl-methylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H17BrN2O/c1-12(20)18-15-7-9-16(10-8-15)19(2)11-13-3-5-14(17)6-4-13/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
XHOPBHZEPAXEKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis Route Using Acetyl Chloride
-
- 4-Bromobenzylamine hydrochloride (1.2 g, 5.4 mmol)
- Acetyl chloride (555 mg, 7.02 mmol)
- Triethylamine (5.5 g, 54 mmol)
- Solvent: Dichloromethane (10 mL)
-
- In a reaction flask, dissolve 4-bromobenzylamine hydrochloride in dichloromethane.
- Add triethylamine to the solution and cool to 0 °C.
- Slowly add acetyl chloride while stirring for 2 hours at room temperature (30 °C).
- After completion, the mixture is concentrated to remove solvents.
- The residue is dissolved in dichloromethane, washed with water, dried over sodium sulfate, and concentrated again to yield the product as a yellow solid.
Yield : The reaction reported a yield of up to 100% with proper optimization of conditions.
Alternative Synthesis Using Different Reagents
Another method involves using different amine derivatives or modifying the reaction conditions such as solvent type and temperature to improve yields or purity.
-
- Instead of acetyl chloride, other acyl chlorides can be used for similar acetamide formation.
-
- Temperature control during the reaction can significantly affect the yield.
- The choice of solvent such as dichloromethane or chloroform has been shown to influence the reaction kinetics and product stability.
After synthesis, characterization of Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- is essential to confirm its structure and purity.
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | To determine the molecular structure and verify functional groups |
| Mass Spectrometry (MS) | To confirm molecular weight and composition |
| Infrared Spectroscopy (IR) | To identify functional groups based on characteristic absorption bands |
Research has indicated that compounds similar to Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- exhibit significant biological activities, including antimicrobial properties.
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate effectiveness |
| Pseudomonas aeruginosa | Limited effectiveness |
These findings suggest potential therapeutic applications for this class of compounds in treating bacterial infections.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- is investigated for its potential therapeutic applications due to its structural similarity to known pharmacological agents.
Antimicrobial Activity
Research indicates that derivatives of acetamide compounds exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, compounds derived from similar structures have been tested for their efficacy using the turbidimetric method .
| Compound | Activity Type | Results |
|---|---|---|
| Compound d1 | Antibacterial | Effective against E. coli |
| Compound d6 | Antifungal | High inhibition of Candida species |
Anticancer Potential
The anticancer activity of acetamide derivatives has also been a focal point in research. A study evaluated the effects of these compounds on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay. Results indicated promising activity for specific derivatives, highlighting their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound d6 | MCF7 | 12.5 |
| Compound d7 | MCF7 | 15.3 |
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of acetamide derivatives and their biological activity is crucial for drug design. Structure-activity relationship studies have demonstrated that modifications in the bromophenyl and methylamino groups can significantly influence the biological properties of these compounds .
Other Applications
Beyond medicinal chemistry, this compound has potential applications in:
- Chemical Research : As a precursor for synthesizing other complex organic molecules.
- Material Science : Investigating its properties for use in polymers or coatings due to its reactive functional groups.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated several acetamide derivatives for their antimicrobial activity against various pathogens. The results showed that specific modifications in the acetamide structure led to enhanced efficacy against resistant strains of bacteria .
Case Study 2: Cancer Cell Line Testing
In another study focusing on anticancer properties, researchers synthesized a series of compounds based on the acetamide framework and tested them against multiple cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity towards breast cancer cells .
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methylamino group may enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues with Halogenated Aromatic Systems
N-(4-Bromophenyl)acetamide
- Structure: Simplifies the target compound by lacking the methylamino-benzyl substitution.
- Activity : Crystallographic studies reveal bond length variations (e.g., C–Br: 1.8907 Å vs. 1.91 Å in related derivatives), influencing packing stability and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide
- Structure : Combines a 4-bromophenyl group with a difluorophenyl acetamide.
N-[4-[(4-Bromophenyl)sulfamoyl]phenyl]acetamide
- Structure: Replaces the methylamino group with a sulfonamide (–SO₂NH–) bridge.
- Key Differences : Increased polarity due to sulfonamide, altering solubility and pharmacokinetics.
- Activity : Sulfonamide derivatives often exhibit antimicrobial or anti-inflammatory properties, but explicit data for this compound are unavailable .
Analogues with Modified Amino Substituents
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide
- Structure: Features a piperazine-sulfonamide group instead of the bromophenyl-methylamino moiety.
- Activity: Demonstrates anti-hypernociceptive activity in inflammatory pain models, comparable to paracetamol .
N-[4-(Methylamino)phenyl]acetamide
- Structure : Simplifies the target compound by omitting the bromobenzyl group.
- Activity: Reacts with nitric oxide (NO) to form N-nitrosation products (92% yield), suggesting utility in NO detection probes .
Pharmacologically Active Derivatives
2-{[(4-Bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide (AZ12216052)
- Structure: Replaces methylamino with a sulfanyl (–S–) linker and butylphenyl group.
- Activity: Anxiolytic effects via mGlu receptor modulation, though off-target interactions are noted .
N-(4-(4-Bromophenyl)thiazol-2-yl)acetamide Derivatives
Data Tables: Structural and Functional Comparisons
Table 1. Structural Comparison of Key Acetamide Derivatives
Table 2. Substituent Effects on Activity
Biological Activity
Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- (CAS Number: 651328-42-6) is an organic compound that has gained attention in pharmaceutical research due to its complex structure and potential biological activities. This article delves into its biological activity, synthesis, and related studies, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- is , with a molecular weight of approximately 333.23 g/mol. The compound features a brominated phenyl group, a methylamino group, and an acetamide functional group, which collectively enhance its reactivity and potential biological activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- . For instance, derivatives of similar structures have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated promising antimicrobial effects, particularly from compounds that share structural similarities with Acetamide .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Antimicrobial Activity | Reference |
|---|---|---|
| Compound D1 | Effective against E. coli | |
| Compound D2 | Effective against S. aureus | |
| Compound D3 | Broad-spectrum activity |
Anticancer Activity
In addition to its antimicrobial potential, Acetamide derivatives have shown anticancer activities. For example, certain synthesized compounds were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results indicated that some derivatives exhibited significant cytotoxicity, suggesting that modifications to the acetamide structure can enhance anticancer efficacy .
Table 2: Anticancer Activity Results
| Compound Name | IC50 (µg/mL) | Cancer Cell Line | Reference |
|---|---|---|---|
| Compound D6 | 1.61 ± 1.92 | MCF7 | |
| Compound D7 | 1.98 ± 1.22 | MCF7 |
Mechanistic Studies
Molecular docking studies have been employed to understand the binding interactions of Acetamide derivatives with specific biological targets. These studies suggest that the presence of electron-donating groups in the structure can significantly influence binding affinity and biological activity .
Synthesis Methods
The synthesis of Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]- typically involves multi-step organic synthesis techniques. A general synthetic route may include:
- Formation of Bromophenyl Intermediate : Reacting bromobenzene with methylamine.
- Acetylation : Introducing the acetamide group through acetyl chloride or acetic anhydride.
- Purification : Using chromatography techniques to isolate the desired product.
Each step requires careful control of reaction conditions to maximize yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
